molecular formula C5H10ClNO3 B1384090 2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride CAS No. 2060053-07-6

2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride

Cat. No. B1384090
M. Wt: 167.59 g/mol
InChI Key: SOVDPLAYEIJELQ-UHFFFAOYSA-N
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Description

“2-(Aminooxy)propanoic acid hydrochloride” is a compound that has been used in various scientific research . It is stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The molecular formula of “2-(Aminooxy)propanoic acid hydrochloride” is C3H8ClNO3 . The InChI code is 1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H .


Physical And Chemical Properties Analysis

The compound is a white crystalline powder . It has a molecular weight of 141.55 g/mol . The melting point is between 166-167 degrees Celsius .

Scientific Research Applications

Synthesis and Study in Ethylene Biosynthesis

Pirrung, Dunlap, and Trinks (1989) demonstrated the synthesis of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, which is an analogue of the precursor to the plant growth hormone ethylene. This compound is used in affinity purification techniques and generation of antibodies (Pirrung, Dunlap, & Trinks, 1989).

Gas-Phase Decarboxylation Studies

Bigley, Fetter, and Clarke (1980) explored the decarboxylation of cyclopropylacetic acids, demonstrating both concerted and stepwise mechanisms at varying temperatures. This study adds to the understanding of chemical reactions involving cyclopropylacetic acids (Bigley, Fetter, & Clarke, 1980).

Development of Cyclopropyl-Containing Amino Acids

Limbach, Lygin, Es-Sayed, and Meijere (2009) reported on the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate and its reactivity in Michael additions and Diels–Alder reactions. This research contributes to the development of new cyclopropyl-containing amino acids (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Synthesis of Cyclopropylacetic Acid Derivatives

Kikelj, Krbavčič, Pečar, and Tomažič (1991) detailed the synthesis of various cyclopropylacetic acid derivatives, including a focus on the hydrochloride of trans-2-(2′-aminocyclohexyloxy)acetic acid. These derivatives have potential applications in molecular biology and chemistry (Kikelj, Krbavčič, Pečar, & Tomažič, 1991).

Decarboxylative Redox Cyclization Strategy

Guntreddi, Vanjari, and Singh (2015) developed a decarboxylative redox cyclization strategy for synthesizing 2-substituted benzothiazoles, demonstrating the utility of arylacetic acids in organic synthesis (Guntreddi, Vanjari, & Singh, 2015).

Development of Beta-Cyclopropyl Amino Acids

Avery, Greatrex, Pedersen, Taylor, and Tiekink (2008) presented a method for creating beta-cyclopropyl amino acid derivatives, showing excellent control of cyclopropane stereocentres. This research adds to the field of amino acid synthesis and its applications (Avery, Greatrex, Pedersen, Taylor, & Tiekink, 2008).

Study of Palladium(II) Coordination Compounds

Warnke and Trojanowska (1993) investigated the 1H NMR spectra of 2-aminooxypropanoic acid and its interactions with palladium(II), contributing to the understanding of metal-ligand interactions in chemical compounds (Warnke & Trojanowska, 1993).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-aminooxy-2-cyclopropylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c6-9-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVDPLAYEIJELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminooxy)-2-cyclopropylacetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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